1-(4-bromo-2-benzofuranyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by a bromine atom attached to the benzofuran ring, has garnered interest in various scientific fields due to its unique structural and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-benzofuranyl)Ethanone typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring . The subsequent acetylation step involves the reaction of the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted benzofuran derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activities, disrupting cellular processes, or inducing oxidative stress in target cells .
Comparison with Similar Compounds
1-(7-Bromobenzofuran-2-yl)Ethanone: Another brominated benzofuran derivative with similar structural features.
2-Acetyl-7-bromobenzofuran: A compound with a bromine atom at a different position on the benzofuran ring.
Uniqueness: 1-(4-Bromo-2-benzofuranyl)Ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
1-(4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
InChI Key |
KYRHRWVLIIQUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.